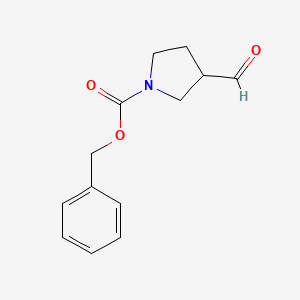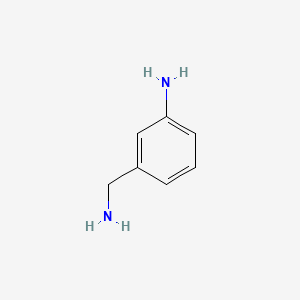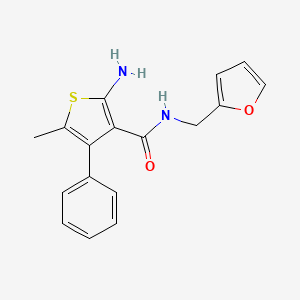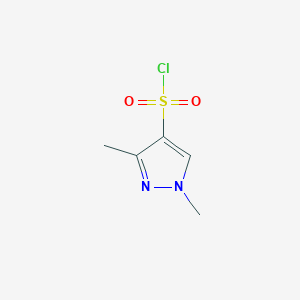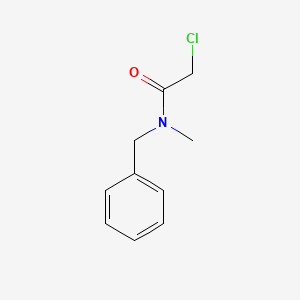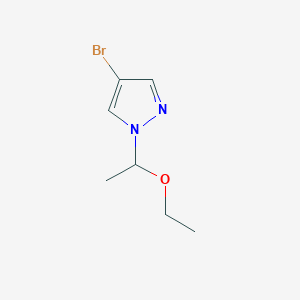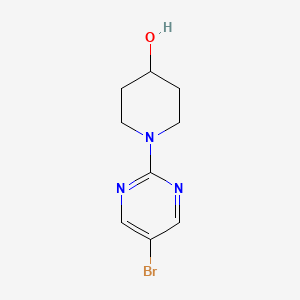
3-Propoxypiperidine
Vue d'ensemble
Description
3-Propoxypiperidine is a compound that falls within the broader class of piperidine derivatives, which are of significant interest in pharmaceutical and biological research due to their presence in various bioactive molecules and potential as therapeutic agents. Piperidine itself is a six-membered heterocyclic amine with one nitrogen atom, and its derivatives are known for their diverse pharmacological activities, including analgesic properties .
Synthesis Analysis
The synthesis of piperidine derivatives, including those related to 3-propoxypiperidine, has been explored through various methods. One-pot synthesis techniques have been developed to efficiently create 3-azidopiperidines and 3-aminopiperidines, which are important for pharmaceutical applications. These methods involve intramolecular cyclization of unsaturated amines and allow for the incorporation of different nitrogen nucleophiles . Additionally, synthetic pathways toward 3,3-difluoropiperidines have been described, starting from delta-chloro-alpha,alpha-difluoroimines and involving electrophilic fluorination followed by hydride reduction and intramolecular substitution . Another approach for synthesizing 4-substituted 3,3-difluoropiperidines includes 1,4-addition reactions, lactamization, and reduction processes .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. For instance, the 3,4-epoxypiperidine structure has been designed based on the active site of DNA alkylating antitumor antibiotics and has shown DNA cleavage activity . The regioselectivity in the synthesis of these compounds is important, as it can lead to different biological properties. For example, a method for the regioselective ring-opening of 3,4-epoxypiperidines has been developed to access trans-3-amino-4-hydroxypiperidines and trans-4-amino-3-hydroxypiperidines, which are relevant in pharmaceutical contexts .
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions that are essential for their functionalization and application in medicinal chemistry. For example, the synthesis of novel caged DNA alkylating agents bearing a 3,4-epoxypiperidine structure has been reported, where the introduction of photo-labile protecting groups allows for UV-activated DNA cleavage . Additionally, the nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines have been investigated, leading to the development of efficient methods for the preparation of imino-sugars and the synthesis of the antimalarial alkaloid febrifugine .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure and substituents. For example, the introduction of fluorine atoms in 3,3-difluoropiperidines affects their chemical stability and reactivity, which is important for their potential use in medicinal chemistry . The stereochemistry of these compounds also plays a significant role in their physical properties and biological activity, as seen in the diastereoselective nucleophilic substitution reactions that lead to cis- or trans-selectivity .
Applications De Recherche Scientifique
Protective Effect in Extreme Conditions
3-Hydroxypyridine derivatives, a group to which 3-Propoxypiperidine is related, have been shown to offer protective effects in various extreme conditions, such as hypoxia, hyper- and hypothermia, vibration, and exposure to ionizing and nonionizing radiation. This suggests potential for the development of medical protectors against extreme environmental factors for humans and animals (Iasnetsov, 2007).
Novel DNA Alkylating Agents
3,4-Epoxypiperidine derivatives have been identified as novel DNA alkylating agents, inspired by the antitumor antibiotics azinomycins A and B. Studies have shown these derivatives exhibit DNA cleavage activity, indicating potential applications in cancer research and treatment (Obika et al., 2010), (Yamaguchi et al., 2010).
Proteasome Inhibitors
Compounds containing methyl 3,4-epoxypiperidine-3-carboxylate have been synthesized as proteasome inhibitors. These derivatives show promise in inhibiting the chymotryptic and tryptic active sites of the 20S proteasome, a feature significant for cancer research and therapy (Marastoni et al., 2004).
Novel Caged DNA Alkylating Agents
Research has developed novel caged DNA alkylating agents with a 3,4-epoxypiperidine structure. These agents are designed to be activated by UV irradiation and have shown various degrees of bioactivity depending on the photosensitivity of their protecting groups. This innovation opens doors for targeted cancer treatments (Kawada et al., 2012).
Synthetic Applications
3,4-Epoxypiperidine derivatives have been used in the synthesis of trans-4-amino-3-hydroxypiperidines and trans-3-amino-4-hydroxypiperidines. These compounds are valuable for pharmaceutical development, highlighting the synthetic versatility of 3-Propoxypiperidine-related structures (Tokuda et al., 2010).
Propriétés
IUPAC Name |
3-propoxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-6-10-8-4-3-5-9-7-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSCFVYWENCMOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405686 | |
| Record name | 3-propoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propoxypiperidine | |
CAS RN |
89122-72-5 | |
| Record name | 3-propoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-propoxypiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




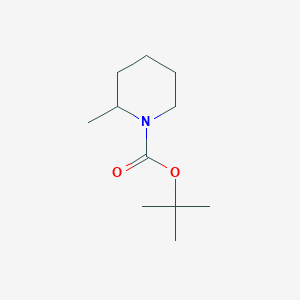
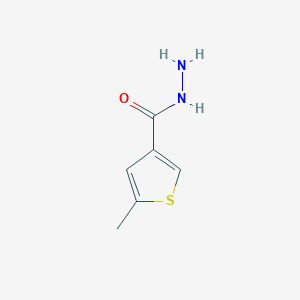
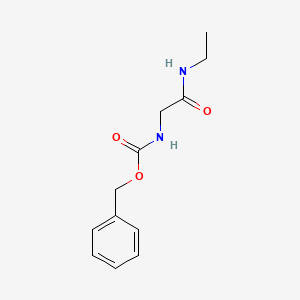
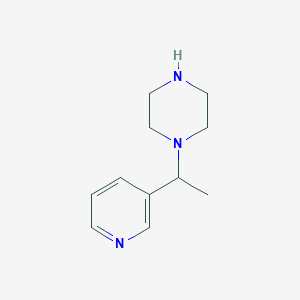

![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)
